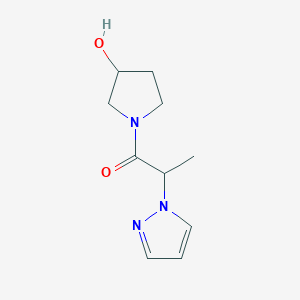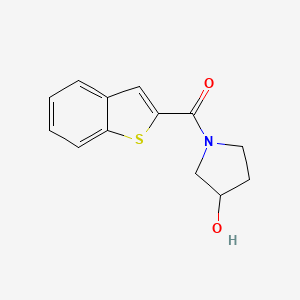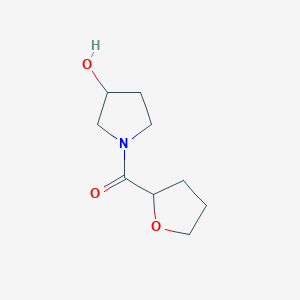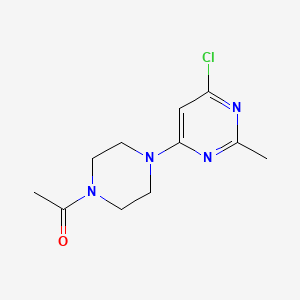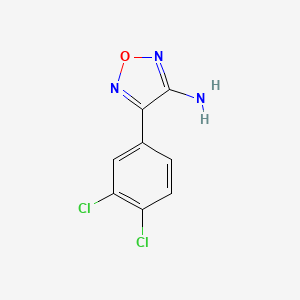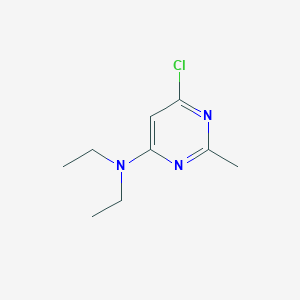
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, also known as AMPM, is an organic compound belonging to the class of pyrrolidines. It was first synthesized in 2007 by the group of K. C. Nicolaou and has since been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. AMPM has been found to have a wide range of biological and biochemical activities, including anti-inflammatory, anti-tumor, and antiviral activities. In addition, it has been investigated for its potential applications in drug delivery and drug design.
Wissenschaftliche Forschungsanwendungen
Biochemical Metabolite Analysis
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone and its derivatives can play a role in the analytical chemistry of metabolites in biological systems. For example, studies have involved the identification and quantification of related compounds in cerebrospinal fluid and urine, contributing to our understanding of biochemical pathways and the metabolism of therapeutic agents in Parkinsonian patients (Muskiet et al., 1978).
Neurochemistry and Psychopharmacology
Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone have been extensively studied for their psychopharmacological properties and neurochemical pathways. Research has delved into the complex metabolism of such compounds in vivo, revealing intricate interactions with neurotransmitter systems and metabolic pathways, as seen in studies involving synthetic cannabinoid receptor agonists and their effects on urine metabolic patterns (Hutter et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets
Mode of Action
It’s known that the pyrrolidine ring, a common structural feature in this compound, is often involved in key interactions with biological targets . The compound may interact with its targets through hydrogen bonding or other types of molecular interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
It’s known that the pyrrolidine ring, a common structural feature in this compound, can influence the pharmacokinetic properties of a drug . For instance, the pyrrolidine ring can enhance the three-dimensional coverage of a molecule, potentially improving its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHCQOVDXXJOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



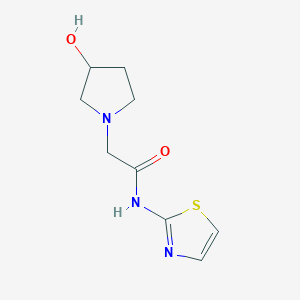

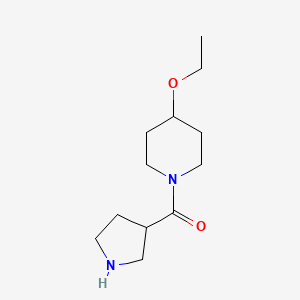
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)
